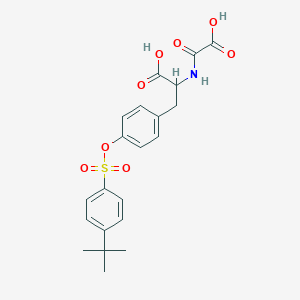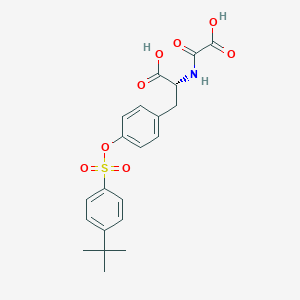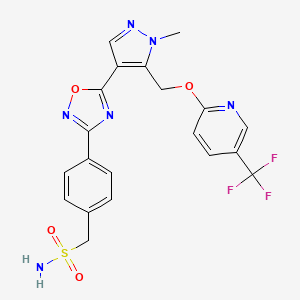
N-oxalyl-D-tyrosine derivative 8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-oxalyl-D-tyrosine derivative 8 is a synthetic compound derived from D-tyrosine. It is known for its ability to inhibit certain enzymes, particularly those involved in histone demethylation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-oxalyl-D-tyrosine derivative 8 involves the reaction of D-tyrosine with oxalyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N-oxalyl-D-tyrosine derivative 8 primarily undergoes substitution reactions. It can react with various nucleophiles, leading to the formation of different derivatives. Additionally, it can participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
科学的研究の応用
N-oxalyl-D-tyrosine derivative 8 has several scientific research applications:
Epigenetic Studies: It is used as an inhibitor of histone demethylases, particularly the JMJD2 subfamily. .
Cancer Research: Due to its ability to inhibit enzymes involved in cancer progression, it is being investigated as a potential therapeutic agent for various cancers
Biological Studies: It is used to study the role of histone modifications in cellular processes such as differentiation, proliferation, and senescence.
作用機序
N-oxalyl-D-tyrosine derivative 8 exerts its effects by binding to the active site of histone demethylases, particularly the JMJD2 and KDM4 subfamilies. This binding prevents the enzymes from interacting with their substrates, thereby inhibiting the demethylation of histones. The inhibition of histone demethylation can lead to changes in gene expression and chromatin structure .
類似化合物との比較
Similar Compounds
N-oxalyl-D-phenylalanine: Another derivative of an amino acid, known for its inhibitory effects on histone demethylases.
N-oxalyl-D-cysteine: Similar in structure and function, but with different potency and selectivity.
Uniqueness
N-oxalyl-D-tyrosine derivative 8 is unique due to its specific binding affinity for the JMJD2 and KDM4 subfamilies of histone demethylases. This selectivity makes it a valuable tool for studying these enzymes and their roles in various biological processes .
特性
分子式 |
C21H23NO8S |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
3-[4-(4-tert-butylphenyl)sulfonyloxyphenyl]-2-(oxaloamino)propanoic acid |
InChI |
InChI=1S/C21H23NO8S/c1-21(2,3)14-6-10-16(11-7-14)31(28,29)30-15-8-4-13(5-9-15)12-17(19(24)25)22-18(23)20(26)27/h4-11,17H,12H2,1-3H3,(H,22,23)(H,24,25)(H,26,27) |
InChIキー |
GZIYVGKVNVGZAL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Oxazolo[3,4-a]pyrazine derivative 3](/img/structure/B10833742.png)








